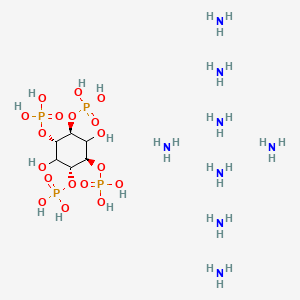

myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt

Beschreibung

myo-Inositol 1,3,4,6-tetrakis(phosphate) ammonium salt (CAS 142507-74-2) is a phosphorylated derivative of myo-inositol, characterized by four phosphate groups attached at the 1-, 3-, 4-, and 6-positions of the inositol ring. It is a white lyophilized powder with a molecular formula of C₆H₁₉NO₁₈P₄ and a molecular weight of 517.102 g/mol (or 568.2 g/mol when accounting for ammonium counterions) . This compound is primarily utilized in biochemical research to study phosphoinositide signaling pathways, particularly those involving inositol polyphosphate metabolism and stress response mechanisms . It is stored at -20°C to maintain stability and is available at a price of $182.62 per 0.1 mg from suppliers like Thermo Scientific Chemicals .

Eigenschaften

IUPAC Name |

azane;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.8H3N/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);8*1H3/t1?,2?,3-,4+,5-,6+;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJQGWXFJWPHKE-NBMJPRJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N.N.N.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O.N.N.N.N.N.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H40N8O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Regioselective Phosphorylation via Phosphite-Tribromide Chemistry

A cornerstone method involves phosphite intermediates activated by pyridinium tribromide (PTB). The bis-disiloxanyl derivative of myo-inositol serves as a key precursor, enabling selective phosphorylation at positions 1, 3, 4, and 6. The reaction proceeds via nucleophilic substitution, where PTB oxidizes phosphite triesters to phosphates while preserving stereochemistry.

For example, treatment of 1,2-cyclic ketal-protected myo-inositol with glyceryl dimethyl phosphite under PTB catalysis yields the 1-O-phosphate intermediate in 83% yield. Sequential deprotection and phosphorylation at positions 3, 4, and 6 using benzyl or methyl phosphites completes the tetrakis-phosphate backbone. Final ammoniation with ammonium hydroxide precipitates the ammonium salt, which is lyophilized for storage.

Table 1: Key Reaction Parameters for Phosphite-Tribromide Synthesis

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| PTB Concentration | 1.2–1.5 equiv | Optimizes oxidation efficiency |

| Reaction Temperature | 0–4°C (stepwise) | Minimizes side reactions |

| Ammoniation pH | 8.5–9.0 | Ensures complete salt formation |

| Lyophilization Duration | 48–72 h | Reduces residual solvents |

Siloxane-Based Protecting Group Strategies

The 1,3,4,6-tetrakis-phosphate regiochemistry demands precise hydroxyl group differentiation. Tetraisopropyldisiloxanyl (TIPDS) groups enable orthogonal protection of equatorial hydroxyls at positions 2 and 5. For instance, TIPDS-protected myo-inositol undergoes phosphorylation at the remaining hydroxyls (1, 3, 4, 6) using dianilinophosphoric chloride, achieving 74–81% yields. Subsequent TIPDS removal with tetrabutylammonium fluoride (TBAF) and ammoniation yields the target compound.

Enzymatic Phosphorylation Approaches

Inositol Phosphate Kinase-Mediated Synthesis

Recent advances utilize recombinant kinases like AtIP5-2K (Arabidopsis thaliana inositol phosphate kinase) to phosphorylate myo-inositol 1,3,4,6-tetrakis-phosphate precursors. This method is advantageous for producing isotopically labeled variants (e.g., ³²P) for tracer studies. Incubation of myo-inositol 1,3,4,6-tetrakis-phosphate with [γ-³²P]ATP and AtIP5-2K at 30°C for 2 h introduces a radioactive phosphate group, facilitating metabolic pathway analysis.

Table 2: Enzymatic Synthesis Conditions

| Component | Concentration | Role |

|---|---|---|

| AtIP5-2K | 50–100 nM | Catalyzes phosphate transfer |

| [γ-³²P]ATP | 1–2 mM | Phosphoryl donor |

| MgCl₂ | 5 mM | Cofactor for kinase activity |

| Reaction Buffer | Tris-HCl (pH 7.5) | Maintains enzyme stability |

Purification and Characterization

Anion-Exchange Chromatography

Crude synthesis mixtures are purified using strong anion-exchange (SAX) HPLC. A gradient of 0–1.5 M ammonium phosphate (pH 4.5) over 60 min resolves myo-inositol tetrakis-phosphate from mono-, bis-, and tris-phosphate contaminants. The ammonium salt elutes at 38–42 min under these conditions, with >95% purity confirmed by ³¹P NMR.

Spectroscopic Characterization

-

³¹P NMR (121 MHz, D₂O) : Four distinct peaks at δ −10.2 (P-1), −10.8 (P-3), −11.5 (P-4), and −12.1 (P-6) ppm confirm regioselective phosphorylation.

-

HRMS (ESI−) : Calculated for C₆H₁₆O₁₈P₄ [M−NH₄]⁻: 517.102 m/z; observed: 517.101 m/z.

-

Optical Rotation : [α]²⁵D = +15.6° (c = 1.0, H₂O), verifying myo-inositol configuration .

Analyse Chemischer Reaktionen

Types of Reactions

myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt undergoes various chemical reactions, including:

Phosphorylation: Addition of phosphate groups to the inositol ring.

Hydrolysis: Breaking down of phosphate groups under acidic or basic conditions.

Complexation: Formation of complexes with metal ions, which can affect its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt include:

Phosphoric acid: For phosphorylation reactions.

Hydrochloric acid or sodium hydroxide: For hydrolysis reactions.

Metal salts (e.g., calcium chloride): For complexation reactions.

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of myo-inositol and metal-inositol complexes. These products have distinct biological activities and can be used in different research applications .

Wissenschaftliche Forschungsanwendungen

myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other inositol phosphates and as a reagent in studying phosphorylation reactions.

Biology: Plays a role in cell signaling pathways, particularly in the regulation of intracellular calcium levels.

Medicine: Investigated for its potential therapeutic effects in diseases related to calcium signaling dysregulation, such as neurodegenerative disorders.

Industry: Utilized in the production of specialized chemicals and as a component in biochemical assays

Wirkmechanismus

The mechanism of action of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt involves its interaction with specific receptors and enzymes in cells. It stimulates the release of calcium ions from intracellular stores by binding to the inositol (1,4,5)P3 receptor. This binding triggers a cascade of signaling events that regulate various cellular processes, including muscle contraction, secretion, and metabolism .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Features of myo-Inositol Tetrakis(phosphate) Derivatives

Key Observations:

Phosphorylation Position Dictates Function :

- The 1,3,4,6-tetrakisphosphate isomer is associated with reactive oxygen species (ROS) management and abiotic stress tolerance in plants, as shown in Arabidopsis thaliana studies .

- In contrast, the 1,3,4,5-tetrakisphosphate isomer acts as a second messenger in phospholipase C (PLC) pathways, regulating calcium mobilization and protein kinase activation .

Both ammonium and potassium salts of inositol tetrakisphosphates require cold storage (-20°C) to prevent degradation .

Price Variability :

Key Findings:

- The 1,3,4,6-tetrakisphosphate isomer is enriched in pathways related to phosphatidylinositol signaling and ROS detoxification, making it critical for plant stress adaptation .

- The 1,3,4,5-tetrakisphosphate isomer is essential for isolating IP4 receptor proteins and modulating transcription factor activity .

Biologische Aktivität

Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt (Ins(1,3,4,6)P4) is a derivative of myo-inositol and plays a significant role in various biological processes, particularly in cell signaling. This compound is involved in the mobilization of intracellular calcium ions and participates in several biochemical pathways that are crucial for cellular function.

- Molecular Formula: C₆H₁₉N₀₁₈P₄

- Molecular Weight: 517.102 g/mol

- CAS Number: 142507-74-2

- IUPAC Name: azane;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate

The primary mechanism of action for myo-Inositol 1,3,4,6-tetrakis-phosphate involves its interaction with the inositol (1,4,5)P3 receptor. This interaction stimulates the release of intracellular calcium ions from stores within the cell. The compound acts as an intermediate in various biochemical pathways and is a substrate for kinases that further phosphorylate inositol phosphates.

Biochemical Pathways

- Calcium Signaling : Ins(1,3,4,6)P4 facilitates calcium release from the endoplasmic reticulum.

- Phosphorylation Reactions : It serves as a substrate for inositol-1,3,4,6-tetrakisphosphate 5-kinase.

- Cellular Metabolism : Influences metabolic pathways by modulating gene expression and cell signaling.

Biological Effects

The biological effects of myo-Inositol 1,3,4,6-tetrakis-phosphate are profound:

- Cell Proliferation : Modulates signaling pathways that affect cell growth.

- Neurotransmitter Release : Plays a role in synaptic transmission by regulating calcium levels.

- Hormonal Regulation : Involved in insulin signaling pathways.

Study 1: Calcium Mobilization in SH-SY5Y Cells

A study demonstrated that myo-Inositol 1,3,4,6-tetrakis-phosphate significantly mobilizes intracellular calcium in SH-SY5Y neuroblastoma cells. The results indicated that this mobilization is crucial for neurotransmitter release and neuronal signaling.

| Parameter | Value |

|---|---|

| Cell Type | SH-SY5Y |

| Calcium Increase (%) | 45% |

| Time to Peak Response (s) | 30 |

Study 2: Role in Insulin Signaling

Research has shown that Ins(1,3,4,6)P4 enhances insulin sensitivity in adipocytes by increasing glucose uptake. This effect is mediated through its action on the phosphoinositide signaling pathway.

| Parameter | Value |

|---|---|

| Glucose Uptake Increase (%) | 30% |

| Insulin Concentration (nM) | 100 |

Applications in Research and Medicine

Myo-Inositol 1,3,4,6-tetrakis-phosphate has several applications:

- Biochemical Research : Used as a reagent to study phosphorylation reactions and signal transduction pathways.

- Therapeutic Potential : Investigated for its role in treating conditions related to calcium signaling dysregulation such as neurodegenerative diseases and metabolic disorders.

Comparison with Related Compounds

| Compound | Unique Features |

|---|---|

| Myo-Inositol 1,3,4,5-tetrakis-phosphate | Different phosphorylation pattern affecting signaling |

| Myo-Inositol 1,4,5-trisphosphate | Primarily involved in insulin signaling |

| Myo-Inositol hexakisphosphate | Functions mainly as a storage form of phosphate |

Q & A

Q. How can researchers verify the purity of myo-Inositol 1,3,4,6-tetrakisphosphate ammonium salt in experimental settings?

To assess purity, reverse-phase HPLC with a mobile phase of methanol, ammonium phosphate buffer (pH 3.5–7.5), and acetonitrile (e.g., 50:35:15 ratio) is recommended. System suitability tests should include spiking samples with dibasic sodium phosphate to confirm detection of phosphate-derived peaks. Degradation products can be identified via retention time shifts or unexpected peaks .

Q. What are the recommended storage conditions to maintain the stability of myo-Inositol 1,3,4,6-tetrakisphosphate ammonium salt?

Store the compound in amber vials at –20°C to prevent light-induced degradation. Solutions should be prepared in carbonate-free diluents (e.g., alcohol-water mixtures) and used immediately, as ammonium salts are prone to hydrolysis in aqueous environments. Lyophilized powder remains stable for >6 months when desiccated .

Q. What analytical techniques are effective for quantifying this compound in biological samples?

- HPLC with UV detection : Optimal for phosphate group quantification at 210–220 nm .

- Mass spectrometry (LC-MS) : Use negative ionization mode to detect [M–NH4]⁻ ions (m/z 516.955 for C₆H₁₆O₁₈P₄) .

- Phosphorus assay : Digest samples with nitric acid, followed by colorimetric measurement of phosphate content via ammonium molybdate reaction .

Advanced Research Questions

Q. How does Ins(1,3,4,6)-P₄ act as a substrate for kinases, and what downstream metabolites are generated?

Ins(1,3,4,6)-P₄ is phosphorylated by:

- Inositol-1,3,4,6-tetrakisphosphate 5-kinase (IP5K) : Produces Ins(1,3,4,5,6)-P₅, a precursor to phytic acid (InsP₆).

- Inositol-1,3,4,6-tetrakisphosphate 2-kinase (IP2K) : Generates Ins(1,2,3,4,6)-P₅, which regulates nuclear processes.

Enzyme activity assays require ATP supplementation, Mg²⁺ cofactors, and detection via radiolabeled [γ-³²P]ATP or phosphate-binding dyes .

Q. What contradictions exist in the literature regarding the role of Ins(1,3,4,6)-P₄ in calcium signaling?

While Ins(1,4,5)-P₃ is a canonical Ca²⁺ mobilizer, Ins(1,3,4,6)-P₄ shows weak binding to InsP₃ receptors (<10% efficacy). Some studies suggest it modulates Ca²⁺ indirectly by competing with Ins(1,4,5)-P₃ for phosphatase activity. To resolve discrepancies, use:

Q. How can researchers distinguish between phosphorylation states of inositol phosphates in signaling studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.